molecular formula C17H12O B3333140 4-Phenylnaphthalene-2-carboxaldehyde CAS No. 945839-46-3

4-Phenylnaphthalene-2-carboxaldehyde

Cat. No.: B3333140
CAS No.: 945839-46-3
M. Wt: 232.28 g/mol
InChI Key: ZZLPWPJDDFVZJI-UHFFFAOYSA-N
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Description

Overview of Naphthalene (B1677914) Carboxaldehydes in Organic Synthesis and Chemical Research

Naphthalene carboxaldehydes are a class of aromatic aldehydes built upon the naphthalene scaffold. The presence of the aldehyde group, a versatile functional group, makes these compounds valuable intermediates in organic synthesis. They readily participate in a variety of chemical transformations, including oxidations to form carboxylic acids, reductions to yield alcohols, and numerous carbon-carbon bond-forming reactions such as the Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions.

The reactivity of the aldehyde group, combined with the extended aromatic system of the naphthalene core, allows for the construction of a diverse array of more complex molecules. These derivatives are instrumental in the development of dyes, pigments, and polymers. nih.gov For instance, the specific position of the carboxaldehyde group on the naphthalene ring can significantly influence the properties of the resulting materials.

Strategic Importance of Phenylnaphthalene Architectures

The phenylnaphthalene framework, which features a phenyl group attached to a naphthalene core, is a significant structural motif in both natural products and synthetic materials. researchgate.net The introduction of a phenyl substituent onto the naphthalene ring system can induce significant steric and electronic effects, influencing the molecule's conformation and reactivity. These architectures are often associated with interesting photophysical properties, making them candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs). google.com

Furthermore, many phenylnaphthalene derivatives have been investigated for their biological activities. researchgate.netncku.edu.tw The rigid, planar structure of the naphthalene core combined with the three-dimensional nature of the phenyl substituent can lead to specific interactions with biological targets.

Current Research Landscape of 4-Phenylnaphthalene-2-carboxaldehyde and Related Scaffolds

The current research landscape for this compound itself is relatively specialized, with much of the available information coming from its role as a potential synthetic intermediate. However, the broader class of phenylnaphthalene derivatives is the subject of active investigation.

A primary area of research is the synthesis of these molecules, with the Suzuki-Miyaura cross-coupling reaction being a particularly powerful and widely used method for forming the crucial carbon-carbon bond between the naphthalene and phenyl rings. orgsyn.orgresearchgate.net This reaction's tolerance of a wide range of functional groups makes it ideal for the synthesis of complex substituted phenylnaphthalenes.

Research is also focused on the application of phenylnaphthalene derivatives in materials science and medicinal chemistry. In materials science, the focus is on tuning the electronic and photophysical properties of these molecules for use in organic semiconductors and other electronic devices. nih.gov In medicinal chemistry, the exploration of phenylnaphthalene-based compounds as potential therapeutic agents continues to be an area of interest. nih.gov

Research Objectives and Scope of Investigation for this compound

The primary research objective concerning this compound is to understand its synthesis, chemical properties, and potential as a building block for more complex molecules. The scope of this investigation is therefore focused on:

Synthetic Methodologies: Elucidating efficient and selective methods for the synthesis of this compound. This includes exploring established cross-coupling strategies and potentially novel synthetic routes.

Chemical Reactivity: Characterizing the reactivity of the aldehyde functional group in the context of the 4-phenylnaphthalene scaffold. This involves studying its participation in various organic reactions to understand how the phenylnaphthalene core influences its chemical behavior.

Physicochemical Properties: Determining the fundamental physicochemical properties of the compound, which are essential for its application in further research and development.

This focused investigation aims to provide a comprehensive understanding of this compound, paving the way for its potential utilization in the synthesis of novel functional materials and biologically relevant molecules.

Interactive Data Tables

Below are interactive data tables summarizing key information for this compound and a related compound for comparative context.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₇H₁₂O
IUPAC Name 4-phenylnaphthalene-2-carbaldehyde
Molecular Weight 232.28 g/mol
CAS Number 945839-46-3

Table 2: Spectroscopic Data for the Related Compound 4-Biphenylcarboxaldehyde orgsyn.org

Spectroscopic TechniqueData
¹H NMR (500 MHz, DMSO-d₆) δ: 7.45 (t, 1H, J = 7.4 Hz), 7.52 (t, 2H, J = 7.4 Hz), 7.77 (d, 2H, J = 7.4 Hz), 7.91 (d, 2H, J = 8.1 Hz), 8.01 (d, 2H, J = 8.1 Hz), 10.06 (s, 1H)
¹³C NMR (125 MHz, DMSO-d₆) δ: 127.9, 128.2, 129.4, 129.9, 131.0, 135.9, 139.6, 146.7, 193.5
IR (neat) cm⁻¹ 1700, 1680, 1606, 1170, 839
FD MS m/z 182.2

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylnaphthalene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O/c18-12-13-10-15-8-4-5-9-16(15)17(11-13)14-6-2-1-3-7-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLPWPJDDFVZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=CC=C32)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704796
Record name 4-Phenylnaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945839-46-3
Record name 4-Phenylnaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Phenylnaphthalene 2 Carboxaldehyde and Its Analogues

Precursor Synthesis and Functionalization Strategies for Phenylnaphthalene Systems

The assembly of the target molecule relies heavily on the availability of appropriately functionalized precursors. These precursors provide the foundational naphthalene (B1677914) ring system, which is subsequently elaborated to introduce the phenyl and aldehyde groups at the desired positions.

Synthesis of Halogenated Phenylnaphthalene Precursors

Halogenated naphthalenes are versatile intermediates in organic synthesis, serving as key building blocks for more complex molecules through cross-coupling reactions. The introduction of a halogen atom, typically bromine or iodine, at a specific position on the naphthalene ring allows for subsequent reactions to introduce aryl groups like the phenyl substituent.

One-pot synthesis methods have been developed to produce halogenated naphthalene derivatives in good to excellent yields. researchgate.net These methods are advantageous due to their procedural simplicity and efficiency. For instance, the fusion of aromatic heterocycles with tetrapyrroles has been achieved through a Heck reaction-based cascade, demonstrating a pathway to complex fused systems. researchgate.net Furthermore, the synthesis of perfluorohalogenated naphthalenes has been accomplished using Mg amide-mediated halogenation reactions on electron-deficient fluorine-substituted naphthalenes. rsc.org Halogen-bridged methylnaphthyl palladium dimers have also been synthesized as stable and versatile catalyst precursors for various coupling reactions. nih.gov

Introduction of the Aldehyde Moiety in Naphthalene Frameworks

The introduction of an aldehyde group (-CHO) onto the naphthalene scaffold is a critical step. Various formylation reactions can be employed to achieve this transformation.

A well-established method for introducing an aldehyde group onto a phenolic ring is the Reimer-Tiemann reaction. An improved and convenient procedure for this reaction has been reported for the synthesis of 2-hydroxynaphthalene-1-carbaldehyde from 2-naphthol (B1666908) using aqueous ethyl alcohol, which avoids the need for steam or vacuum distillation. researchgate.net This method offers a more straightforward route to hydroxynaphthaldehydes, which can be further modified.

Other strategies involve building the naphthalene ring from precursors that already contain the aldehyde functionality. For example, substituted naphthalenes can be prepared through the reaction of 2-bromobenzaldehydes with N-sulfonylhydrazones in the presence of a palladium catalyst. thieme-connect.com This approach incorporates the aldehyde group from the very beginning of the naphthalene ring construction.

Carbon-Carbon Bond Forming Reactions in 4-Phenylnaphthalene-2-carboxaldehyde Synthesis

The formation of the carbon-carbon bond between the naphthalene core and the phenyl group, as well as the construction of the naphthalene ring itself, are pivotal steps that are often accomplished using transition metal-catalyzed reactions.

Transition Metal-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura type reactions for phenyl group incorporation)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. uwindsor.ca This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. uwindsor.camdpi.com

In the context of synthesizing 4-phenylnaphthalene derivatives, the Suzuki-Miyaura reaction can be employed to introduce the phenyl group onto a pre-functionalized naphthalene ring. For instance, a halogenated naphthalene precursor, such as 2-bromo-4-iodonaphthalene, can be reacted with phenylboronic acid in the presence of a palladium catalyst to selectively form the C-phenyl bond. The selectivity of the reaction can be influenced by factors such as the nature of the halogen and the reaction conditions. researchgate.net This methodology has been successfully used to synthesize a range of 1-arylnaphthalenes and 1,8-diarylnaphthalenes. researchgate.net The synthesis of various arylthiophene-2-carbaldehydes via Suzuki-Miyaura coupling has also been demonstrated, showcasing the reaction's tolerance for the aldehyde functional group. nih.govresearchgate.net

A systematic synthesis of large porous organic cages has utilized the Suzuki coupling reaction to create bulky aldehyde precursors, such as 5,5′-(naphthalene-1,4-diyl)diisophthalaldehyde, by replacing a benzene (B151609) ring with a naphthalene unit. acs.org

Palladium-Catalyzed Annulation Reactions for Naphthalene Formation

Palladium-catalyzed annulation reactions provide a direct route to construct the naphthalene ring system from simpler acyclic or monocyclic precursors. These methods are highly valued for their ability to generate highly substituted naphthalenes in a single step. nih.gov

One such approach involves the reaction of arenes with alkynes in the presence of palladium acetate (B1210297) and a silver salt, where the arene serves as the benzo source for building the naphthalene core through a twofold aryl C-H bond activation. nih.gov Another strategy is the palladium-catalyzed annulation of 1-bromo-2-vinylbenzene derivatives with internal alkynes. researchgate.net Furthermore, a direct ring construction of amides with alkynes, catalyzed by palladium acetate under an air atmosphere, has been developed to prepare a variety of highly substituted naphthalenes under mild conditions. rsc.orgdocumentsdelivered.com These annulation reactions often proceed with high chemo- and regioselectivity. rsc.org

Rhodium-Catalyzed Carbocyclization Pathways

Rhodium catalysts offer alternative and powerful pathways for the synthesis of naphthalene frameworks through carbocyclization reactions. These reactions often involve the activation of C-H bonds, enabling the construction of complex cyclic systems.

For example, rhodium(III)-catalyzed double C-H functionalization of arenes with alkynes can form the naphthalene framework. researchgate.net The addition of specific ligands and acid additives can have a crucial positive impact on the reaction's selectivity and yield. researchgate.net Another approach is the formal [2+2+2] cycloaddition of a 1,6-enyne with a 2-bromophenylboronic acid, catalyzed by rhodium, which constructs a multi-substituted dihydronaphthalene scaffold. rsc.org

Cascade reactions catalyzed by rhodium have also been developed. A rhodium-catalyzed cascade cyclization featuring both B-H and C-H activation allows for the one-pot construction of three new B-C and C-C bonds, leading to complex fused polyheterocycles. nih.govrsc.org These advanced methods highlight the utility of rhodium catalysis in the efficient assembly of intricate molecular architectures like the phenylnaphthalene system.

Cyclization and Annulation Methodologies for Naphthalene-2-carboxaldehyde Derivatives

The formation of the naphthalene ring system is a key step in the synthesis of this compound. Various cyclization and annulation strategies have been developed to construct this bicyclic aromatic core with control over the substitution pattern.

Lewis Acid-Promoted Benzannulation Reactions

Lewis acids play a crucial role in promoting benzannulation reactions, which are powerful methods for the construction of aromatic rings. These reactions often involve the cyclization of precursors containing both an alkyne and an aldehyde or a related functional group.

Gold and copper complexes are notable Lewis acids that catalyze the benzannulation of enynals, including o-(alkynyl)benzaldehydes, with carbonyl compounds. For instance, the reaction of enynals with aldehydes or ketones in the presence of a catalytic amount of gold(III) bromide (AuBr₃) in 1,4-dioxane (B91453) at 100°C can produce functionalized aromatic compounds in high yields. researchgate.net This approach offers a pathway to polysubstituted naphthalenes.

Alternatively, using copper(II) triflimide (Cu(NTf₂)₂) as the catalyst in the presence of water can lead to decarbonylated naphthalene products. researchgate.net This highlights the tunability of the reaction outcome based on the choice of the Lewis acid catalyst. The reaction of 2-alkynylbenzaldehydes with alkenes, promoted by zinc iodide (ZnI₂) and benzoquinone, provides a practical route to 1-acyl-2-substituted naphthalenes, constructing multiple new bonds in a single step.

Recent research has also explored the use of gold(I) catalysts in combination with a silver salt, such as AgSbF₆, for the annulation of 1,8-dialkynylnaphthalenes. While this specific substrate leads to indenophenalene derivatives, the underlying principle of gold-catalyzed activation of alkynes for cyclization is broadly applicable. rsc.org Platinum catalysts have also been utilized in alkyne benzannulation reactions to afford chrysene (B1668918) derivatives, demonstrating the versatility of transition metal Lewis acids in constructing polycyclic aromatic systems. nih.gov

A regiocontrolled benzannulation has been utilized as a key step in the synthesis of a "naphthaleman" family of molecules, which are highly substituted naphthalenes. This strategy underscores the power of benzannulation in creating complex aromatic structures with defined substitution patterns. nih.gov

Table 1: Comparison of Lewis Acid Catalysts in Benzannulation Reactions for Naphthalene Synthesis

Catalyst SystemSubstratesProduct TypeKey Features
AuBr₃Enynals and carbonyl compoundsFunctionalized naphthalenesHigh yields, versatile for various substituents. researchgate.net
Cu(NTf₂)₂ / H₂OEnynals and carbonyl compoundsDecarbonylated naphthalenesSelective decarbonylation. researchgate.net
ZnI₂ / Benzoquinone2-Alkynylbenzaldehydes and alkenes1-Acyl-2-substituted naphthalenesForms three new bonds in one step.
(IPr)AuCl / AgSbF₆1,8-DialkynylnaphthalenesIndenophenalene derivativesDemonstrates gold-catalyzed alkyne activation. rsc.org
Platinum catalystsDiynesChrysene derivativesEffective for polycyclic aromatic hydrocarbon synthesis. nih.gov

Brønsted Acid-Catalyzed Approaches in Naphthalene Synthesis

Brønsted acids are effective catalysts for various organic transformations, including the synthesis of naphthalene derivatives through cyclization and aromatization reactions. Their ability to protonate functional groups facilitates key bond-forming steps.

Trifluoromethanesulfonic acid (TfOH) is a powerful Brønsted acid that has been successfully employed in the synthesis of naphthalenes. For instance, TfOH promotes the tandem synthesis of 1,3-disubstituted naphthalenes through a directed-aldol reaction followed by a Friedel-Crafts reaction. rsc.org This one-pot method efficiently creates two new carbon-carbon bonds and a new benzene ring. The reaction proceeds by the TfOH-catalyzed enolization of a ketone, which then reacts with another ketone to form an α,β-unsaturated ketone intermediate. This intermediate subsequently undergoes isomerization and intramolecular Friedel-Crafts type annulation to yield the naphthalene product. rsc.org

Another notable application of TfOH is in the cycloaromatization of naphthalene-based bisacetals to produce ortho-fused six-hexagon benzenoids. nih.gov This reaction is performed in 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP), a solvent that stabilizes cationic intermediates. The process involves a regioselective tandem cycloaromatization, showcasing the utility of Brønsted acids in constructing complex polycyclic aromatic hydrocarbons. nih.gov Furthermore, TfOH can catalyze the annulation reaction of arylepoxides with arylalkynes to regioselectively synthesize 1-arylnaphthalenes. acs.org

Camphorsulfonic acid (CSA), a chiral Brønsted acid, is another versatile catalyst in organic synthesis. rsc.orgnorthwestern.edu It has been used in a variety of reactions, including the synthesis of heterocyclic compounds. rsc.org While specific examples for the direct synthesis of this compound are not prevalent, the principles of Brønsted acid catalysis, particularly with strong acids like TfOH and versatile catalysts like CSA, provide a strong foundation for developing such synthetic routes.

Table 2: Brønsted Acids in Naphthalene Synthesis

Brønsted AcidReaction TypeSubstratesProduct
Trifluoromethanesulfonic acid (TfOH)Tandem directed-aldol/Friedel-CraftsTwo different ketones1,3-Disubstituted naphthalenes rsc.org
Trifluoromethanesulfonic acid (TfOH)CycloaromatizationNaphthalene-based bisacetalsOrtho-fused six-hexagon benzenoids nih.gov
Trifluoromethanesulfonic acid (TfOH)AnnulationArylepoxides and arylalkynes1-Arylnaphthalenes acs.org
Camphorsulfonic acid (CSA)Various organic transformationsDiverse substratesVarious heterocyclic compounds rsc.orgnorthwestern.edursc.org

Organocatalytic Cascade Reactions for Octahydrophenylnaphthalene-2-carbaldehydes

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. Cascade reactions, in particular, allow for the construction of multiple bonds and stereocenters in a single operation, offering high efficiency and atom economy.

A notable example in the synthesis of naphthalene-related structures is the organocatalytic domino reaction for the enantioselective synthesis of highly functionalized octahydro-6-oxo-1-phenylnaphthalene-2-carbaldehydes. rsc.org This reaction involves a double Michael reaction followed by an aldol (B89426) condensation of (E)-7-oxooct-5-enal and a 3-arylpropenal, such as cinnamaldehyde. The use of a chiral organocatalyst directs the reaction to proceed with high diastereoselectivity and excellent enantioselectivity, often exceeding 99% enantiomeric excess (ee). rsc.org The complex structure of the resulting octahydrophenylnaphthalene-2-carbaldehyde, featuring multiple stereocenters, is constructed with high precision. The definitive structures of these adducts have been confirmed through X-ray analysis, providing unambiguous proof of the stereochemical outcome. rsc.org

This methodology highlights the potential of organocatalytic cascade reactions to access complex, partially saturated naphthalene scaffolds with a high degree of stereocontrol, which can serve as versatile intermediates for the synthesis of fully aromatic systems like this compound through subsequent aromatization steps.

Table 3: Organocatalytic Cascade Synthesis of an Octahydrophenylnaphthalene-2-carbaldehyde Derivative

ReactantsCatalystReaction TypeProductStereoselectivity
(E)-7-Oxooct-5-enal and 3-ArylpropenalChiral OrganocatalystDouble Michael/Aldol CondensationOctahydro-6-oxo-1-phenylnaphthalene-2-carbaldehydeHigh diastereoselectivity, >99% ee rsc.org

Chemo-, Regio-, and Stereoselective Synthesis of this compound and Related Structures

The synthesis of this compound with precise control over the substitution pattern presents a significant challenge. Achieving chemo-, regio-, and stereoselectivity is crucial for obtaining the desired isomer without the formation of unwanted byproducts.

Chemoselectivity in this context refers to the selective reaction of one functional group in the presence of others. For instance, in a molecule containing both an aldehyde and a ketone, a chemoselective reaction would target only one of these carbonyl groups.

Regioselectivity is paramount in ensuring the phenyl group is introduced at the C4 position and the carboxaldehyde (or a precursor) at the C2 position of the naphthalene core. Many traditional naphthalene syntheses can lead to mixtures of isomers. Modern catalytic methods aim to overcome this limitation. For example, the HNTf₂-catalyzed benzannulation of phenylacetaldehydes with alkynes proceeds with perfect regioselectivity to yield diversely functionalized naphthalenes. acs.org This method offers a potential route to control the substitution pattern on the naphthalene ring. The regioselective benzannulation of haloalkynes has also been shown to provide independent control of halide substitution at multiple positions of 2-arylnaphthalenes, which can then be further functionalized. northwestern.edu

Stereoselectivity becomes a factor when chiral centers are present in the molecule or its precursors. For arylnaphthalene lactone lignans, which share a structural relationship with the target molecule, tandem reactions of 2-alkynylbenzonitriles have been developed for their synthesis. rsc.org While this compound itself is achiral, stereocontrol is critical in the synthesis of its hydrogenated precursors or more complex derivatives.

One approach to achieve regioselectivity is through directed synthesis, where a directing group guides a reaction to a specific position. While not directly applied to this compound in the reviewed literature, this is a common strategy for functionalizing aromatic rings.

The synthesis of 2-phenylnaphthalenes from styrene (B11656) oxides using a recyclable Brønsted acidic ionic liquid provides a green and efficient protocol for generating the 2-phenylnaphthalene (B165426) scaffold, although it does not directly install the C4-phenyl and C2-carboxaldehyde groups. rsc.org

Reactivity and Mechanistic Investigations of 4 Phenylnaphthalene 2 Carboxaldehyde

Aldehyde Group Transformations in 4-Phenylnaphthalene-2-carboxaldehyde

The aldehyde group is a primary site of reactivity in this compound, readily undergoing transformations common to aromatic aldehydes.

Nucleophilic Additions and Condensation Reactions

The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by various nucleophiles. quora.comncert.nic.in This reactivity is fundamental to the construction of more complex molecules. Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon. ncert.nic.in In the context of this compound, the large phenylnaphthalene scaffold may introduce significant steric hindrance, potentially influencing reaction rates compared to simpler aryl aldehydes.

Nucleophilic addition reactions involve the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate which is subsequently protonated. ncert.nic.in Common nucleophiles include organometallic reagents (e.g., Grignard or organolithium reagents), cyanide ions, and derivatives of ammonia. ncert.nic.inbham.ac.uk

Table 1: Examples of Nucleophilic Addition and Condensation Reactions on Naphthaldehyde Systems

Reactant 1 Reactant 2 Reaction Type Product Type Reference
1-Naphthaldehyde (B104281) 3-Aminophenol Condensation Schiff Base nih.gov
Aldehyde/Ketone Ammonia Derivatives (H₂N-Z) Condensation Imine Derivative (>C=N-Z) ncert.nic.in
Aldehyde/Ketone Hydrogen Cyanide (HCN) Nucleophilic Addition Cyanohydrin ncert.nic.in
Aldehyde Two Molecules (Self-reaction) Aldol (B89426) Condensation β-Hydroxy Aldehyde libretexts.orgopenstax.org

This table presents reaction types applicable to the aldehyde group, with a specific example for a naphthaldehyde derivative.

Condensation reactions, a subset of nucleophilic addition-elimination, are also a key feature of aldehyde chemistry. libretexts.orgslideshare.net These reactions involve the combination of two molecules with the elimination of a small molecule, typically water. libretexts.org For instance, the reaction of an aldehyde with a primary amine yields a Schiff base (imine), a transformation demonstrated with 1-naphthaldehyde and 3-aminophenol. nih.gov Similarly, aldol condensations, where an enolate attacks a carbonyl group, can be envisioned, potentially even as an intramolecular reaction if a suitable ketone functionality were present elsewhere on a derivative of this compound. libretexts.orgopenstax.org

Selective Oxidation and Reduction of the Aldehyde Functionality

The aldehyde group exists in an intermediate oxidation state and can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the aromatic rings.

Selective Oxidation: The oxidation of the aldehyde group to a carboxylic acid, yielding 4-phenylnaphthalene-2-carboxylic acid, can be achieved using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and milder, more selective oxidants. The selective oxidation of aromatic methyl groups to aldehydes (a related transformation) has been extensively studied, employing catalysts like Co-ZIF with O₂ or H₂O₂ with polyoxotungstate catalysts, highlighting methods that could potentially be adapted for aldehyde-to-acid conversion under controlled conditions. researchgate.netrsc.orgmdpi.com

Selective Reduction: Conversely, the aldehyde can be reduced to the corresponding primary alcohol, (4-phenylnaphthalen-2-yl)methanol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. bham.ac.uk These hydride reagents act as nucleophiles, delivering a hydride ion to the carbonyl carbon. bham.ac.uk More advanced methods, such as photoredox catalysis using hydrosilanes, have emerged for the selective reduction of carboxylic acids to aldehydes, demonstrating the ongoing development of mild and selective reduction techniques that could be applied to this system. rsc.orgrsc.orgchemrxiv.org

Table 2: Reagents for Selective Oxidation and Reduction of Aldehydes

Transformation Reagent Class Specific Example(s) Product Functional Group Reference
Oxidation Strong Oxidants KMnO₄, CrO₃ Carboxylic Acid ncert.nic.in
Reduction Hydride Reagents NaBH₄, LiAlH₄ Primary Alcohol bham.ac.uk
Reduction Catalytic Hydrosilylation Hydrosilane + Catalyst Primary Alcohol rsc.org

This table summarizes common reagents for the transformation of an aldehyde group.

Aromatic Core Functionalization and Derivatization of this compound

Functionalization of the aromatic rings of this compound can be achieved through methods like electrophilic aromatic substitution or directed metalation, though the regioselectivity is complex.

Electrophilic Aromatic Substitution on the Naphthalene (B1677914) and Phenyl Rings

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the π-system of the aromatic rings. wikipedia.org The regiochemical outcome is governed by the directing effects of the substituents already present. organicchemistrytutor.comlibretexts.orgmasterorganicchemistry.com

In this compound, we must consider:

The Aldehyde Group (-CHO): This is a deactivating, meta-directing group due to its electron-withdrawing nature through both induction and resonance. wikipedia.orgunizin.org It reduces the electron density of the naphthalene ring, making it less reactive towards electrophiles than naphthalene itself.

The Phenyl Group (-Ph): As a substituent on the naphthalene ring, the phenyl group is a weakly activating, ortho, para-director. masterorganicchemistry.com

The Naphthalene System: The α-positions (1, 4, 5, 8) of naphthalene are inherently more reactive towards electrophiles than the β-positions (2, 3, 6, 7) because the carbocation intermediate for α-attack is better stabilized by resonance, allowing one of the rings to remain fully aromatic. libretexts.org

Predicted Reactivity:

On the Naphthalene Ring: A conflict arises between the directing effects. The aldehyde at C2 directs incoming electrophiles to its meta positions, C1 and C3. The phenyl group at C4 directs to its ortho position (C3) and its para position (C8, relative to the C4-C5 bond). The inherent reactivity of the naphthalene system favors attack at α-positions like C1, C5, and C8 over β-positions like C3. The combination of these effects suggests that substitution is most likely at positions C1, C3, or C8, with the precise outcome depending on the specific electrophile and reaction conditions. The deactivating nature of the aldehyde group will necessitate harsher conditions than for the substitution of pure naphthalene. unizin.org

On the Phenyl Ring: The naphthalene moiety acts as an electron-withdrawing group, deactivating the attached phenyl ring. Therefore, electrophilic substitution on the phenyl ring would be slower than on benzene (B151609) and would be directed to the meta-position relative to the point of attachment to the naphthalene core.

Directed Metalation Chemistry in Naphthalene-2-carboxaldehyde Systems

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization that circumvents the usual rules of electrophilic substitution. wikipedia.org The reaction uses a directed metalation group (DMG) to coordinate an organolithium base, facilitating deprotonation at the adjacent ortho position. baranlab.orguwindsor.ca

The aldehyde group can serve as a DMG, although it is also susceptible to nucleophilic attack by the organolithium reagent. This competing reaction can often be managed by using bulky bases or low temperatures. For this compound, the aldehyde at C2 would direct lithiation to the ortho positions, C1 and C3.

Studies on related systems, such as N,N-diethyl naphthalene-1,8-dicarboxamide, show that DoM is a viable strategy for the regioselective functionalization of the naphthalene core, leading to substitution at the positions ortho to the amide DMGs (C2 and C7). dal.ca By analogy, it is expected that the aldehyde group in this compound would effectively direct metalation to the C1 and C3 positions, allowing for the introduction of a wide range of electrophiles at these specific sites.

Photochemical and Thermal Rearrangements of Phenylnaphthalene Carboxaldehyde Analogues

While specific studies on the photochemical and thermal rearrangements of this compound are not widely reported, the behavior of analogous structures provides insight into potential transformations.

Photochemical Rearrangements: Aromatic compounds and carbonyl compounds are known to undergo a variety of photochemical reactions. For instance, the photochemical rearrangement of 4,4-disubstituted cyclohexadienones is a well-known process. echemi.com More relevantly, biaryl systems can undergo photoelectrocyclization. The irradiation of biaryl cyclohexenones has been shown to induce electrocyclization, leading to the formation of complex polycyclic structures. nih.gov It is conceivable that under photochemical conditions, this compound or its derivatives could undergo cyclization or rearrangement, potentially involving interactions between the phenyl and naphthalene rings. The photochemical rearrangement of 2-phenylthiophene (B1362552) provides another example of scrambling in biaryl systems under irradiation. rsc.org

Thermal Rearrangements: Thermal rearrangements of aromatic hydrocarbons often require high temperatures and can lead to isomerization or automerization (scrambling of atoms without net isomerization). researchgate.net For example, azulene (B44059) thermally rearranges to the more stable naphthalene. researchgate.net More complex rearrangements have been observed in related systems. For instance, the thermolysis of certain 2-arylcyclopropanes can lead to the formation of 1-naphthol (B170400) derivatives in an unusual rearrangement. rsc.org Furthermore, some biaryl systems can undergo ncert.nic.inncert.nic.in-sigmatropic rearrangements under thermal or catalytic conditions, providing a pathway for the synthesis of axially chiral biaryls. nih.gov These examples suggest that under sufficient thermal stress, the 4-phenylnaphthalene skeleton could potentially undergo skeletal reorganization.

Mechanistic Insights into this compound Reactions Remain Largely Undocumented in Public Research

Despite the synthetic utility of functionalized naphthalene scaffolds in medicinal chemistry and materials science, detailed mechanistic investigations into the reactivity of this compound are not extensively reported in publicly accessible scientific literature. The elucidation of reaction pathways, particularly through kinetic and spectroscopic studies, is crucial for optimizing reaction conditions, maximizing yields, and understanding the formation of potential byproducts. However, a comprehensive search of scholarly databases and chemical literature reveals a significant gap in this specific area of research.

Furthermore, advanced spectroscopic techniques, such as in-situ infrared (IR) spectroscopy or mass spectrometry, could be employed to detect transient intermediates or transition states, offering direct evidence for a proposed mechanistic pathway. For instance, in a hypothetical study on the oxidation of this compound to its corresponding carboxylic acid, researchers might look for the spectroscopic signature of a hemiacetal or a similar intermediate.

The synthesis of the parent compound, this compound, is often achieved through multi-step sequences, commonly concluding with the oxidation of the corresponding alcohol or the reduction of a carboxylic acid derivative. One of the key reactions for constructing the core phenylnaphthalene framework is the Suzuki-Miyaura cross-coupling reaction. Mechanistic studies of the Suzuki-Miyaura reaction itself are well-documented, generally involving a catalytic cycle with steps of oxidative addition, transmetalation, and reductive elimination on a palladium catalyst. However, specific kinetic or spectroscopic data pertaining to the use of a naphthalene-2-carboxaldehyde-derived boronic acid or halide in these reactions are not specifically detailed in the literature.

Without dedicated research focusing on the reactivity of this compound, the scientific community must rely on general mechanistic principles for aromatic aldehydes. The steric and electronic effects of the bulky phenylnaphthalene backbone are expected to influence the reactivity of the aldehyde group, but without empirical data, these effects remain speculative. Future research, including detailed kinetic and spectroscopic analyses, is necessary to build a robust understanding of the chemical behavior of this compound.

Due to the lack of available data, no research findings or data tables can be presented.

Advanced Spectroscopic and Structural Characterization in 4 Phenylnaphthalene 2 Carboxaldehyde Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 4-phenylnaphthalene-2-carboxaldehyde. Through one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the proton and carbon framework can be assembled.

Proton and Carbon-13 NMR Spectroscopic Assignment of this compound

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments. The most downfield signal is anticipated to be the aldehydic proton (-CHO), appearing as a singlet typically in the range of δ 9.9–10.1 ppm due to the strong deshielding effect of the carbonyl group. The aromatic region, between δ 7.0 and 8.5 ppm, would display a complex series of multiplets corresponding to the eleven protons of the naphthalene (B1677914) and phenyl rings.

The ¹³C NMR spectrum reveals the chemical environment of each of the 17 carbon atoms in the molecule. The carbonyl carbon of the aldehyde is the most deshielded, with a characteristic chemical shift around δ 190–192 ppm. rsc.org The remaining twelve aromatic carbons, including the four quaternary carbons at the ring junctions and points of substitution, would resonate in the typical aromatic region of δ 120–150 ppm. organicchemistrydata.org

The following table outlines the expected chemical shifts for this compound, based on data from analogous compounds. rsc.orgrsc.org

Atom Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
Aldehyde (-CHO)~9.9 - 10.1 (s)~190 - 192
Naphthalene & Phenyl Protons~7.0 - 8.5 (m)-
Aromatic Carbons-~120 - 150

Data are estimated based on analogous structures. s = singlet, m = multiplet.

Advanced 2D NMR Techniques for Connectivity and Spatial Relationships

While 1D NMR provides information on the chemical environments, 2D NMR experiments are crucial for establishing the intricate connectivity of the atoms.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons (³J-coupling). sdsu.edu For this compound, COSY spectra would reveal the spin systems within the naphthalene and phenyl rings, allowing for the assignment of adjacent protons. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.gov Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon it is attached to, providing definitive C-H assignments.

The correlation from the aldehydic proton to the C2 carbon of the naphthalene ring, confirming the position of the carboxaldehyde group.

Correlations between protons on the phenyl ring and the C4 carbon of the naphthalene ring (and vice-versa), unequivocally establishing the connection point between the two aromatic systems. youtube.com

Correlations between protons and quaternary (non-protonated) carbons, which are invisible in HSQC, thereby completing the carbon framework assignment. youtube.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the functional groups and skeletal structure of a molecule by measuring the vibrations of its bonds. nih.gov These two techniques are complementary, as some vibrations may be strong in IR and weak or absent in Raman, and vice versa. researchgate.net

For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the region of 1685–1730 cm⁻¹. rsc.org Other characteristic bands include:

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

Aromatic C=C Stretch: Multiple bands in the 1450–1600 cm⁻¹ region.

C-H Bending: Out-of-plane bending vibrations in the 700–900 cm⁻¹ range, which can be indicative of the substitution pattern on the aromatic rings.

Raman spectroscopy is particularly sensitive to the vibrations of the non-polar, symmetric bonds of the carbon skeleton. mdpi.com Therefore, the skeletal vibrations of the fused naphthalene and phenyl rings would be expected to produce strong signals.

The table below summarizes the expected key vibrational bands for this compound, based on data for the closely related 4-phenylbenzaldehyde (B31587). mdpi.com

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Aldehyde C=O Stretch~1705 (strong)~1700 (medium)
Aromatic C=C Stretch~1600 (strong)~1600 (very strong)
Naphthalene Ring Skel.~1380 (strong)~1380 (very strong)
Phenyl Ring-BreathingNot prominent~1000 (strong)
Aromatic C-H out-of-plane bend~840 (strong)Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated π-systems. The extensive conjugation in this compound, which spans both aromatic rings and the carbonyl group, gives rise to characteristic π → π* electronic transitions.

Naphthalene itself exhibits strong UV absorption, and the addition of a phenyl group at the 4-position and a carboxaldehyde at the 2-position extends this chromophore. nih.gov This extension of the conjugated system is expected to shift the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) compared to simpler parent structures like naphthalene or benzaldehyde. researchgate.net The UV-Vis spectrum would likely show multiple absorption bands, characteristic of complex aromatic systems, with a primary intense band expected above 300 nm. researchgate.net

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule with extremely high accuracy. It measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the determination of a unique molecular formula.

For this compound, the molecular formula is C₁₇H₁₂O. HRMS analysis, typically using electrospray ionization (ESI), would provide an experimental mass that can be compared to the calculated exact mass. This precise measurement distinguishes the target compound from any other potential isomers or compounds with the same nominal mass but different elemental formulas. rsc.org The ability of HRMS to provide unambiguous molecular formulas is a cornerstone of modern chemical characterization. csic.es

Parameter Value
Molecular FormulaC₁₇H₁₂O
Calculated Exact Mass [M+H]⁺233.0961
Expected HRMS ResultFound: 233.096x (confirming C₁₇H₁₃O⁺)

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise positions of atoms in the solid state. This technique yields a three-dimensional model of the molecule, revealing detailed information about bond lengths, bond angles, and torsional angles. mdpi.com

The table below lists the type of crystallographic data that would be obtained from an X-ray diffraction study.

Crystallographic Parameter Information Provided
Crystal System & Space GroupThe symmetry of the crystal lattice (e.g., monoclinic, P2₁/c). mdpi.com
Unit Cell Dimensions (a, b, c, α, β, γ)The size and angles of the basic repeating unit of the crystal. nih.gov
Bond Lengths & AnglesPrecise measurements of all intramolecular distances and angles.
Torsional (Dihedral) AnglesDefines the conformation, especially the twist between the phenyl and naphthalene rings. nih.gov
Intermolecular InteractionsIdentifies non-covalent forces like hydrogen bonding and π-stacking that define the crystal packing. mdpi.com

Computational and Theoretical Investigations of 4 Phenylnaphthalene 2 Carboxaldehyde

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to elucidating the relationship between a molecule's structure and its chemical behavior. For 4-Phenylnaphthalene-2-carboxaldehyde, these investigations focus on its electron distribution, orbital energies, and reactive sites.

Density Functional Theory (DFT) is a powerful computational method used to predict the most stable three-dimensional structure of a molecule. The process of geometry optimization involves finding the coordinates of the atoms that correspond to the lowest energy on the potential energy surface. For these calculations, a functional, such as B3LYP, is often combined with a basis set (e.g., 6-311+G(d,p) or 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation. nih.gov The stability of the optimized structure is confirmed when the vibrational frequency calculations yield no imaginary frequencies.

Table 1: Predicted Geometrical Parameters for an Optimized Structure (Illustrative) Note: This table is illustrative of typical DFT output. Data for specific bond lengths and angles for this compound would require a dedicated computational study.

ParameterDescriptionTypical Predicted Value (Å or °)
r(C=O)Carbonyl bond length~1.22 Å
r(C-CHO)Bond length between naphthalene (B1677914) ring and aldehyde carbon~1.48 Å
r(C-C)inter-ringBond length between phenyl and naphthalene rings~1.49 Å
∠(C-C-O)Angle of the aldehyde group~123°
τ(C-C-C-C)Torsional angle between phenyl and naphthalene rings~35-45°

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's electronic properties and chemical reactivity. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and is generally associated with higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron. nih.gov For aromatic systems like this compound, the HOMO and LUMO are typically π-orbitals delocalized across the conjugated ring system. researchgate.net The presence of the electron-withdrawing carboxaldehyde group and the extended conjugation from the phenyl substituent influences the energy levels of these orbitals. researchgate.net

From the HOMO and LUMO energies, several quantum chemical parameters can be calculated to describe global reactivity:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Chemical Hardness (η): η = (I - A) / 2. This measures resistance to change in electron distribution. nih.gov

Chemical Potential (µ): µ = -(I + A) / 2. This measures the electron escaping tendency. nih.gov

Electrophilicity Index (ω): ω = µ² / (2η). This measures the capacity to accept electrons. nih.gov

Table 2: Calculated Quantum Chemical Properties (Illustrative) Note: These values are illustrative for an aromatic aldehyde and would be determined specifically for this compound via DFT calculations.

ParameterFormulaTypical Value (eV)Interpretation
EHOMO-~ -6.5 eVElectron-donating ability
ELUMO-~ -2.5 eVElectron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMO~ 4.0 eVReactivity and Stability
Hardness (η)(I - A) / 2~ 2.0 eVKinetic Stability
Electrophilicity (ω)µ² / (2η)~ 2.5 eVPropensity to act as an electrophile

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net It illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In an MEP map, different potential values are represented by colors. Typically, red indicates regions of most negative potential (electron-rich), while blue indicates regions of most positive potential (electron-deficient). The color scale generally follows the order: red < orange < yellow < green < blue. researchgate.net

For this compound, the MEP map would be expected to show a significant region of negative potential (red/yellow) localized around the oxygen atom of the carbonyl group, due to the high electronegativity of oxygen and its lone pairs of electrons. This site would be the most likely target for an electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the aldehyde proton. The aromatic rings would likely show a neutral (green) to slightly negative potential.

Theoretical vibrational frequency calculations are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. nih.gov Using DFT, the normal modes of vibration and their corresponding frequencies can be calculated from the optimized molecular geometry. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, and are therefore typically scaled by an appropriate factor to improve agreement with experimental data. nih.gov

The analysis of the vibrational modes allows for unambiguous assignment of spectral bands to specific functional groups. For this compound, key vibrational modes would include:

C=O stretching: A strong, characteristic band in the IR spectrum, typically around 1690-1715 cm⁻¹.

C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and the aldehyde C-H stretch appearing as two bands around 2820 cm⁻¹ and 2720 cm⁻¹. researchgate.net

C=C stretching: Bands associated with the aromatic naphthalene and phenyl rings, typically in the 1400-1600 cm⁻¹ region.

Torsional modes: Low-frequency modes corresponding to the twisting of the phenyl and aldehyde groups relative to the naphthalene core. nih.gov

Studies on the analogous molecule 4-phenylbenzaldehyde (B31587) have shown that periodic DFT calculations provide a nearly one-to-one match with experimental inelastic neutron scattering (INS) spectra, which is particularly useful for assigning low-frequency torsional and lattice modes. nih.govresearchgate.net

Table 3: Selected Vibrational Frequencies (Illustrative Comparison) Note: Experimental data is based on typical values for related naphthaldehydes and phenylbenzaldehydes. Calculated values would be specific to this compound.

Vibrational ModeTypical Experimental Frequency (cm⁻¹) researchgate.netExpected Calculated Frequency (cm⁻¹, Scaled)Assignment
ν(C=O)~1700~1705Carbonyl stretch
ν(C-H)aldehyde~2728~2730Aldehyde C-H stretch
ν(C=C)ring~1595~1600Aromatic ring stretch
τ(CHO)~153~155Aldehyde group torsion nih.gov
τ(Phenyl)~128~130Inter-ring phenyl torsion nih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides the tools to model the complete pathway of a chemical reaction, from reactants to products. This involves identifying and characterizing the structures of all intermediates and, crucially, the transition states (TS) that connect them. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed.

For this compound, this analysis could be applied to various reactions, such as nucleophilic addition to the carbonyl group or electrophilic substitution on the aromatic rings. The process involves:

Locating the Transition State: Specialized algorithms are used to find the TS structure connecting reactants and products.

Frequency Calculation: A vibrational frequency calculation on the TS structure must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the path from the transition state down to the corresponding reactants and products, confirming that the correct TS has been found.

Conformational Analysis and Stereochemical Preferences of this compound

The flexibility of this compound arises primarily from rotation around two single bonds: the C-C bond connecting the phenyl and naphthalene rings, and the C-C bond connecting the naphthalene ring to the carboxaldehyde group. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers for rotation between them. researchgate.net

This is typically done by performing a relaxed potential energy surface (PES) scan, where the key dihedral angles are systematically varied and the energy is calculated at each step after optimizing the rest of the molecular geometry.

Aldehyde Group Rotation: The rotation of the -CHO group relative to the aromatic ring is a key conformational feature. For related benzaldehydes, the barrier to rotation is influenced by crystal packing and intermolecular interactions. In crystalline 4-phenylbenzaldehyde, the torsional barrier for the aldehyde group is calculated to be around 4000 cm⁻¹ (47.8 kJ/mol). nih.gov A similar barrier would be expected for the title compound.

The relative populations of different conformers can change depending on the environment, such as the solvent polarity, due to differences in their dipole moments. researchgate.net

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational chemistry serves as a powerful tool for the prediction of spectroscopic properties of molecules, providing valuable insights that complement and aid in the interpretation of experimental data. For complex aromatic systems like this compound, theoretical calculations, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are employed to predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions. The accuracy of these predictions is then benchmarked against experimentally obtained spectra.

For instance, in the computational study of related aromatic aldehydes, such as 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes, researchers have successfully used Gaussian software packages to compute ¹H and ¹³C NMR spectral data and compare them with experimental values. researchgate.net Similar approaches have been applied to other complex aromatic structures, like 5,12-dihydro-5,12-ethanonaphthacene-13-carbaldehyde, where DFT calculations at the B3LYP/6-31G* level were used to calculate vibrational frequencies and interpret the IR spectrum, particularly the C=O stretching mode. mdpi.comresearchgate.net

The general procedure involves optimizing the molecular geometry of this compound using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). Following this, the same level of theory is typically used to calculate the NMR shielding tensors (for conversion to chemical shifts), the harmonic vibrational frequencies, and the electronic excitation energies and oscillator strengths (for the UV-Vis spectrum).

Predicted vs. Experimental ¹H and ¹³C NMR Spectra

The validation process involves a direct comparison of the theoretically predicted chemical shifts with those obtained from experimental NMR spectra. For related compounds, a good correlation between calculated and experimental shifts is often observed, although empirical scaling factors are sometimes applied to the computational data to improve the agreement.

Table 1: Hypothetical Comparison of Experimental and Predicted ¹H NMR Chemical Shifts for this compound (Note: This table is illustrative as specific experimental data for this compound was not found in the reviewed literature.)

Proton Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
Aldehydic-H 9.5 - 10.5 Data not available
Naphthyl-H 7.5 - 8.5 Data not available
Phenyl-H 7.2 - 7.8 Data not available

Predicted vs. Experimental IR Spectra

The calculated vibrational frequencies from DFT are typically scaled by a factor (e.g., ~0.96) to account for anharmonicity and other systematic errors in the computational method. The scaled frequencies are then compared with the experimental IR absorption bands. Key vibrational modes to be analyzed for this compound would include the C=O stretching of the aldehyde group, C-H stretching and bending modes of the aromatic rings, and the skeletal vibrations of the naphthalene and phenyl rings.

Table 2: Hypothetical Comparison of Key Experimental and Predicted IR Frequencies for this compound (Note: This table is illustrative as specific experimental data for this compound was not found in the reviewed literature.)

Vibrational Mode Predicted Frequency (cm⁻¹) (Scaled) Experimental Frequency (cm⁻¹)
C=O Stretch (Aldehyde) 1680 - 1710 Data not available
Aromatic C-H Stretch 3000 - 3100 Data not available
C=C Stretch (Aromatic) 1450 - 1600 Data not available
C-H Out-of-plane Bend 700 - 900 Data not available

Predicted vs. Experimental UV-Vis Spectra

TD-DFT calculations are the standard for predicting the electronic absorption spectra of organic molecules. The calculated maximum absorption wavelengths (λmax) and their corresponding oscillator strengths are compared with the experimental UV-Vis spectrum. For this compound, the extended π-conjugation is expected to result in absorption bands in the UV region. The comparison would validate the accuracy of the TD-DFT method in describing the electronic structure and transitions of this molecule.

Table 3: Hypothetical Comparison of Experimental and Predicted UV-Vis Absorption Maxima for this compound (Note: This table is illustrative as specific experimental data for this compound was not found in the reviewed literature.)

Transition Predicted λmax (nm) Experimental λmax (nm) Oscillator Strength (f)
π → π* 250 - 350 Data not available Data not available
n → π* 300 - 400 Data not available Data not available

Synthesis and Study of Advanced Derivatives and Analogues of 4 Phenylnaphthalene 2 Carboxaldehyde

Rational Design Principles for Structural Diversity

The generation of structural diversity from the 4-phenylnaphthalene-2-carboxaldehyde template is guided by established principles of medicinal and materials chemistry. The primary goal is to systematically modify the parent structure to modulate its physicochemical properties, such as reactivity, electronic character, and spatial arrangement.

Key design strategies include:

Scaffold Decoration: This involves the introduction of various substituents onto the naphthalene (B1677914) or phenyl rings. The choice of substituent is critical and is often guided by Hammett's principle, which relates substituent electronic properties (electron-donating or electron-withdrawing) to changes in reaction rates and equilibria. nih.gov For instance, introducing electron-withdrawing groups like nitro (-NO₂) or cyano (-CN) can enhance the electrophilicity of the aldehyde carbon, while electron-donating groups like methoxy (B1213986) (-OCH₃) or dimethylamino (-NMe₂) can have the opposite effect. nih.gov This strategy relies heavily on cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach new aryl or alkyl groups. nih.gov

Functional Group Interconversion (FGI): The aldehyde group is a synthetically versatile handle that can be converted into a wide array of other functional groups. For example, the Wittig reaction allows for the transformation of the aldehyde into various substituted alkenes, extending the conjugation of the system. masterorganicchemistry.comyoutube.com Other FGI strategies include oxidation to a carboxylic acid, reduction to an alcohol, or conversion into an imine through condensation with primary amines.

Bioisosteric Replacement: In medicinal chemistry contexts, parts of the molecule may be replaced with other groups that retain similar steric and electronic features but can alter properties like metabolic stability or target binding. For the 4-phenylnaphthalene scaffold, this could involve replacing the phenyl ring with a different aromatic or heteroaromatic ring (e.g., thiophene, pyridine).

Annulation and Ring Fusion: The aldehyde can serve as an electrophilic partner in cyclization reactions to build new heterocyclic rings onto the naphthalene framework. This approach is particularly powerful for creating complex, rigid, and planar systems, which are of interest in materials science and as scaffolds for biologically active molecules. organic-chemistry.orgnih.gov

These design principles are often supported by computational studies, such as Density Functional Theory (DFT), which can predict the impact of structural modifications on the electronic properties and reactivity of the molecule before synthesis is undertaken. nih.govresearchgate.net

Synthesis of Naphthalene-Fused Heterocyclic Systems from this compound

The aldehyde functionality of this compound is a key anchor point for the construction of fused heterocyclic systems. Through condensation and subsequent cyclization reactions with appropriate binucleophiles, a variety of polycyclic aromatic compounds can be accessed. A prominent example is the synthesis of quinazoline (B50416) derivatives, which are significant for their broad range of pharmacological activities. nih.govresearchgate.net

A general approach involves the reaction of this compound with ortho-substituted anilines, such as 2-aminobenzylamines or 2-aminobenzophenones, often under catalytic conditions. organic-chemistry.orgnih.gov For example, a copper-catalyzed aerobic oxidative reaction between an aldehyde and a 2-aminobenzylamine can yield 2-substituted quinazolines in a one-pot process. nih.gov Similarly, microwave-assisted multicomponent reactions provide an efficient route to functionalized quinazolines from aldehydes. openmedicinalchemistryjournal.com

The reaction proceeds via an initial condensation to form a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation or rearrangement to afford the final aromatic heterocyclic system.

Table 1: Examples of Potential Naphthalene-Fused Heterocyclic Systems

Binucleophile ReactantResulting Heterocyclic CorePotential Catalyst/Conditions
2-AminobenzylamineNaphtho[2,1-f]quinazolineCuCl/DABCO/O₂ nih.gov
2-Aminobenzophenone4-Phenyl-naphtho[2,1-f]quinazolineMicrowave irradiation openmedicinalchemistryjournal.com
2-AminothiophenolNaphtho[2,1-f] openmedicinalchemistryjournal.comresearchgate.netbenzothiazoleAcid or metal catalyst
o-PhenylenediamineNaphtho[2,1-f]quinoxalineOxidative conditions

These synthetic strategies demonstrate the utility of this compound as a precursor for creating complex, high-value heterocyclic structures with extended π-systems.

Preparation of Functionalized this compound Derivatives

Functionalization of the this compound structure can be achieved by targeting either the aromatic backbone or the aldehyde group. Modern cross-coupling and olefination reactions are instrumental in this pursuit.

A. Suzuki-Miyaura Cross-Coupling for Aryl-Substituted Derivatives:

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between aromatic rings. orgsyn.org To create derivatives of this compound, one could start with a halogenated precursor, such as 4-bromo-naphthalene-2-carboxaldehyde, and couple it with various arylboronic acids. This allows for the introduction of a wide range of substituents on the phenyl ring at the 4-position, thereby tuning the electronic and steric properties of the entire molecule. The reaction is typically catalyzed by a palladium complex in the presence of a base. mdpi.comnih.gov

Table 2: Synthesis of 4-Aryl-naphthalene-2-carboxaldehyde Derivatives via Suzuki-Miyaura Coupling

Arylboronic AcidResulting Derivative
Phenylboronic acidThis compound
4-Methoxyphenylboronic acid4-(4-Methoxyphenyl)naphthalene-2-carboxaldehyde
4-(Trifluoromethyl)phenylboronic acid4-(4-(Trifluoromethyl)phenyl)naphthalene-2-carboxaldehyde
Thiophene-3-boronic acid4-(Thiophen-3-yl)naphthalene-2-carboxaldehyde
Pyridine-4-boronic acid4-(Pyridin-4-yl)naphthalene-2-carboxaldehyde

B. Wittig Reaction for Alkene Derivatives:

The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes. masterorganicchemistry.comiitk.ac.in It involves the reaction of the aldehyde with a phosphorus ylide (phosphorane). libretexts.org This transformation is highly valuable as it replaces the C=O bond with a C=C bond, with predictable regiochemistry. libretexts.org Applying this to this compound allows for the synthesis of a diverse array of stilbene-like analogues, extending the conjugated system. The nature of the resulting alkene (E/Z stereochemistry) can often be controlled by the choice of ylide and reaction conditions.

Table 3: Synthesis of Alkene Derivatives via Wittig Reaction

Phosphorus Ylide (from corresponding phosphonium (B103445) salt)Resulting Alkene Derivative
Methyltriphenylphosphonium bromide2-Vinyl-4-phenylnaphthalene
Benzyltriphenylphosphonium chloride2-(2-Phenylethenyl)-4-phenylnaphthalene
(4-Nitrobenzyl)triphenylphosphonium bromide2-[2-(4-Nitrophenyl)ethenyl]-4-phenylnaphthalene
(Triphenylphosphoranylidene)acetonitrile3-(4-Phenylnaphthalen-2-yl)acrylonitrile
Ethyl (triphenylphosphoranylidene)acetateEthyl 3-(4-phenylnaphthalen-2-yl)acrylate

These methods provide robust and flexible pathways to a wide library of derivatives, each with potentially unique properties suitable for further investigation.

Investigation of Substituent Effects on Chemical Reactivity and Electronic Structure

The introduction of substituents onto the this compound framework significantly alters its electronic structure and, consequently, its chemical reactivity. These modifications are governed by the interplay of inductive and resonance effects, which can be systematically studied to establish structure-reactivity relationships. nih.gov

The reactivity of the aldehyde group is particularly sensitive to the electronic nature of substituents on the aromatic rings.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) pull electron density away from the aromatic system. nih.gov When placed on the phenyl ring or the naphthalene core, they increase the partial positive charge (electrophilicity) on the aldehyde's carbonyl carbon. This enhances the rate of nucleophilic attack, making the aldehyde more reactive towards nucleophiles like those used in Wittig or condensation reactions.

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃), amino (-NH₂), or alkyl groups push electron density into the aromatic system. nih.gov This has the opposite effect, reducing the electrophilicity of the carbonyl carbon and thus decreasing its reactivity towards nucleophiles.

Computational chemistry, particularly DFT, serves as a powerful tool for quantifying these effects. researchgate.net By calculating properties such as the molecular electrostatic potential (MEP) and frontier molecular orbital energies (HOMO/LUMO), researchers can visualize and predict how substituents modulate the electronic landscape of the molecule. For example, a more positive MEP on the carbonyl carbon indicates higher electrophilicity. researchgate.net Similarly, the substituent effect stabilization energy (SESE) can be calculated to provide a quantitative measure of a substituent's electronic influence within the naphthalene system. nih.gov

Table 4: Predicted Influence of Substituents on the Reactivity of the Aldehyde Group

Substituent (X) at para-position of Phenyl RingSubstituent TypePredicted Effect on Aldehyde Carbon ElectrophilicityPredicted Reactivity towards Nucleophiles
-NO₂Strong EWGSignificant IncreaseIncreased
-CNStrong EWGIncreaseIncreased
-ClWeak EWG (Inductive)Slight IncreaseSlightly Increased
-HNeutral (Reference)BaselineBaseline
-CH₃Weak EDGSlight DecreaseSlightly Decreased
-OCH₃Strong EDG (Resonance)DecreaseDecreased
-N(CH₃)₂Very Strong EDGSignificant DecreaseDecreased

These investigations are crucial for the rational design of new derivatives, allowing for the fine-tuning of reactivity and electronic properties to meet the requirements of specific applications, from catalysis to the development of new materials.

Exploration of 4 Phenylnaphthalene 2 Carboxaldehyde in Chemical Research and Materials Science

Utility as a Versatile Synthetic Intermediate and Building Block for Complex Polyaromatic Systems

The aldehyde functional group of 4-Phenylnaphthalene-2-carboxaldehyde serves as a reactive handle for carbon-carbon bond formation, making it a key starting material for the synthesis of larger, more complex polyaromatic systems. rsc.org These larger structures, sometimes referred to as nanographenes or graphene nanoribbons, are of interest for their unique electronic properties. researchgate.netresearchgate.net The construction of these systems from precursors like this compound often involves classic organic reactions that extend the conjugated system, followed by cyclization steps.

Key synthetic transformations for chain extension include:

Wittig Reaction: This reaction converts aldehydes or ketones into alkenes using a phosphonium (B103445) ylide. iitk.ac.inlumenlearning.comlibretexts.orgmasterorganicchemistry.com Reacting this compound with a suitable Wittig reagent can introduce a vinyl group, which can then participate in further cyclization or polymerization reactions.

Knoevenagel Condensation: This is a condensation reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group (e.g., malononitrile, dialkyl malonates), typically catalyzed by a weak base. nih.govnih.govacgpubs.org This reaction is a powerful method for forming new carbon-carbon double bonds and creating functionalized olefinic derivatives from this compound. researchgate.net These derivatives can be designed as precursors for subsequent intramolecular cyclizations. nih.gov

Following these initial bond-forming reactions, a common strategy to create the final planar polyaromatic hydrocarbon is through an oxidative cyclodehydrogenation, often referred to as a Scholl reaction. researchgate.net This step removes hydrogen atoms and forms new aromatic rings, effectively "stitching" the precursor molecule into a larger, fully aromatic system. The phenylnaphthalene core of the starting material becomes an integral part of the final, extended polycyclic structure.

Table 1: Potential Synthetic Reactions for Extending the Polyaromatic System

Reaction Name Reactant for Aldehyde Product Type Subsequent Step for PAH Synthesis
Wittig Reaction Phosphonium Ylide (e.g., Ph₃P=CHR) Substituted Alkene Cyclodehydrogenation (Scholl Reaction)
Knoevenagel Condensation Active Methylene Compound (e.g., CH₂(CN)₂) Benzylidene Derivative Intramolecular Cyclization, Dehydrogenation
Horner-Wadsworth-Emmons Phosphonate Carbanion (E)-Alkene Cyclization, Aromatization

Role in Ligand Design for Organometallic Chemistry and Catalysis

The aldehyde group is a versatile functional group for synthesizing ligands for organometallic chemistry and catalysis. One of the most straightforward methods is the formation of Schiff bases through condensation with primary amines. scielo.org.zaoncologyradiotherapy.com this compound can react with a wide variety of amines to produce a class of ligands known as N-substituted imines, where the naphthalene (B1677914) moiety provides steric bulk and a rich electronic environment.

The general synthesis of a Schiff base ligand from this compound is as follows:

This compound + R-NH₂ → 4-Phenylnaphthalen-2-yl-methanimine-R + H₂O

These Schiff base ligands, featuring the bulky and electron-rich phenylnaphthalene framework, can coordinate with various transition metals, such as copper, nickel, or palladium, through the imine nitrogen atom. science.govresearchgate.netrsc.org The electronic properties and steric hindrance of the ligand can be fine-tuned by changing the 'R' group on the amine. This modulation is crucial for controlling the activity and selectivity of the resulting metal complex in catalytic applications. sci-hub.se For instance, copper complexes with naphthalene-based ligands have been investigated for their catalytic activity in oxidation reactions and click chemistry. sci-hub.seresearchgate.net The specific structure of the 4-phenylnaphthalene group can influence the geometry and stability of the coordination sphere around the metal center, thereby impacting its catalytic performance. nih.gov

Table 2: Representative Schiff Base Ligand Structures from this compound

Amine Reactant (R-NH₂) Resulting Ligand Type Potential Metal for Complexation Potential Catalytic Application
Aniline N-Aryl Imine Copper (Cu), Palladium (Pd) Cross-coupling Reactions, Oxidation
2-Aminoethanol N-Alkyl Imine with Hydroxyl Donor Nickel (Ni), Cobalt (Co) Polymerization, Reduction
Ethylenediamine (1:2 ratio) Salen-type Ligand Manganese (Mn), Copper (Cu) Epoxidation, Asymmetric Synthesis

Potential in the Development of Optoelectronic Materials and Devices (based on electronic properties)

Polyaromatic hydrocarbons are foundational materials for organic electronics, including organic light-emitting diodes (OLEDs). ossila.com Materials based on naphthalene and its derivatives are widely used due to their inherent photophysical properties, such as strong fluorescence and good charge transport characteristics. researchgate.netmdpi.com The 4-phenylnaphthalene core of the carboxaldehyde provides an extended π-conjugated system, which is a prerequisite for organic semiconductor behavior. nih.gov

Derivatives of this compound can be designed to function as key components in OLEDs:

Emissive Layer (EML) Materials: By modifying the aldehyde group into other functional moieties, the fluorescence properties (color and efficiency) of the molecule can be tuned. The rigid and planar structure of the naphthalene core generally leads to high quantum yields. researchgate.net

The development of materials for solution-processable OLEDs requires good solubility, which can be achieved by introducing appropriate side chains onto the phenylnaphthalene backbone. researchgate.net The electronic properties, such as the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, can be tailored through chemical modification to ensure efficient charge injection and transport between the different layers of an OLED device. ossila.com

Table 3: Potential Optoelectronic Properties and Roles of this compound Derivatives

Derivative Type Potential Role in OLED Key Property Rationale
Triarylamine Derivatives Hole Transport Layer (HTL) High Hole Mobility Electron-rich amines facilitate hole transport.
Boron-complexed Derivatives Emissive Layer (EML) Tunable Fluorescence Coordination with boron can enhance emission and shift wavelength.
Spiro-fluorene Derivatives Host Material High Thermal Stability, Wide Bandgap Spiro center provides stability and prevents aggregation.

Application in Chemical Probe Development for Research Tools (focus on chemical synthesis and properties)

Fluorescent chemical probes are indispensable tools in biological and environmental research for detecting specific analytes like metal ions or small molecules. researchgate.net Naphthalene derivatives are excellent fluorophores for probe design due to their high fluorescence quantum yields, photostability, and sensitivity to their local environment. researchgate.netnih.gov

The aldehyde group of this compound is a key feature for creating reactive probes. The general strategy involves a reaction between the probe (containing the aldehyde) and the target analyte, which causes a measurable change in the probe's fluorescence—either an increase ("turn-on") or a decrease ("turn-off"). mdpi.comresearchgate.net

For example, a probe for detecting a primary amine could be synthesized from this compound. The aldehyde itself might have its fluorescence quenched by certain intramolecular processes. Upon reaction with a target amine to form an imine (Schiff base), this quenching mechanism can be disrupted, leading to a significant enhancement in fluorescence intensity (a "turn-on" response). mdpi.comrsc.org Similarly, probes for detecting specific ions can be designed by attaching a chelating group (a molecule that binds to metal ions) that includes the aldehyde functionality. nih.govrsc.org The binding of an ion can alter the electronic structure of the probe, resulting in a change in its emission spectrum. nih.govnih.gov

Table 4: Principles of Chemical Probe Design Using this compound

Probe Design Strategy Target Analyte Example Sensing Mechanism Expected Response
Schiff Base Formation Primary Amines, Hydrazine Inhibition of Photoinduced Electron Transfer (PeT) upon imine formation. Fluorescence "Turn-On"
Aza-Cope Rearrangement Formaldehyde Reaction with FA leads to a structurally different and highly fluorescent product. Fluorescence "Turn-On"
Chelation with Ionophore Metal Ions (e.g., Cu²⁺, Al³⁺) Analyte binding alters the electronic state of the fluorophore. Fluorescence Quenching or Enhancement
Nucleophilic Addition Bisulfite Addition to the aldehyde disrupts the conjugated system. Ratiometric shift or Quenching

Future Research Directions and Emerging Opportunities for 4 Phenylnaphthalene 2 Carboxaldehyde

Development of Green and Sustainable Synthetic Methodologies

The future synthesis of 4-Phenylnaphthalene-2-carboxaldehyde will increasingly prioritize green and sustainable practices, moving away from traditional methods that often rely on hazardous solvents and stoichiometric reagents. Research is focusing on minimizing environmental impact by improving atom economy, reducing energy consumption, and utilizing recyclable materials. gctlc.org

A primary target for green innovation is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a fundamental method for creating the C-C bond between the phenyl and naphthalene (B1677914) moieties. nih.govwikipedia.org Future developments will likely involve:

Aqueous Synthesis: Replacing hazardous organic solvents with water is a key goal. gctlc.orgacs.org Aqueous Suzuki reactions, using water-soluble catalysts and bases like potassium carbonate, significantly improve the environmental profile of the synthesis. gctlc.org

Recyclable Catalysts: To enhance sustainability, research is directed towards heterogeneous and recyclable catalysts. This includes using bio-based catalysts, such as palladium bioconcentrated in plant roots (EcoPd), which can be reused without significant loss of activity. rsc.org Another promising avenue is the use of ionic liquids, like N-methyl-2-pyrrolidone hydrogensulfate, which can act as both the solvent and a recyclable catalyst. rsc.org Immobilizing palladium on magnetic nanoparticles or polymers also allows for easy separation and reuse, reducing metal waste. nih.govmdpi.com

Energy Efficiency: Reducing the energy footprint of the synthesis is critical. Innovations include developing catalysts that are highly active at lower temperatures and reducing reaction times. gctlc.org For instance, some green Suzuki protocols have demonstrated significantly shorter reaction times (e.g., 30 minutes) compared to traditional methods. gctlc.org

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Biaryl Compounds

ParameterTraditional Synthesis (e.g., Suzuki Coupling)Emerging Green Synthesis
SolventOften hazardous organic solvents (e.g., Toluene, Dioxane)Water, "green" alcohols, or recyclable ionic liquids. gctlc.orgrsc.orgnih.gov
CatalystHomogeneous palladium complexes, often not recycled.Recyclable heterogeneous catalysts (e.g., EcoPd, polymer- or nanoparticle-supported Pd). rsc.orgnih.gov
BaseCorrosive or hazardous bases.Environmentally benign bases like potassium carbonate. gctlc.org
Energy UseOften requires prolonged heating.Shorter reaction times and catalysts active at lower temperatures reduce energy consumption. gctlc.org
WasteSignificant solvent and metal waste.Reduced solvent use and catalyst recycling minimize waste streams.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of this compound and its derivatives is poised for significant acceleration through the adoption of flow chemistry and automated platforms. taylorfrancis.com These technologies offer enhanced control, efficiency, and safety over traditional batch processing. acsgcipr.orgbcrec.id

Flow chemistry, where reagents are pumped through a reactor in a continuous stream, provides several advantages for Suzuki-Miyaura reactions. acs.org The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, leading to dramatically reduced reaction times—often from hours to minutes. bcrec.idacs.org This approach also enables safer handling of reaction conditions and can be integrated with microwave heating to further accelerate reactions. acsgcipr.org

Building on flow chemistry, fully automated synthesis platforms are an emerging opportunity. These systems can manage the entire workflow, from reagent dispensing and reaction execution to workup and purification, with minimal human intervention. synplechem.comchemrxiv.orgresearchgate.net By utilizing pre-packed cartridges containing the necessary reagents for specific transformations (like Suzuki coupling or functional group manipulations of the aldehyde), researchers can rapidly generate libraries of this compound derivatives. synplechem.comrsc.org This capability is invaluable for screening new compounds in materials science or medicinal chemistry research.

Table 2: Advantages of Flow Chemistry and Automation in Synthesis

FeatureBenefit for Synthesizing Derivatives
Rapid Reaction TimesDramatically shortens synthesis cycles (hours to minutes), increasing throughput. bcrec.idacs.org
Enhanced ControlPrecise control over temperature, pressure, and residence time leads to higher selectivity and yields.
Improved SafetySmall reaction volumes minimize risks associated with exothermic reactions or hazardous reagents.
AutomationEnables high-throughput synthesis of compound libraries for rapid screening. chemrxiv.orgrsc.org
ScalabilityProcesses developed in flow are often more easily and reliably scaled up than batch reactions. acsgcipr.org

Advanced In Situ Spectroscopic Probing of Reaction Mechanisms

A deeper understanding of the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing reaction conditions and developing more efficient catalysts. Future research will increasingly rely on advanced in situ and operando spectroscopic techniques, which monitor the reaction as it happens. youtube.com

These methods provide real-time data on the concentration of reactants, intermediates, and products, as well as the state of the catalyst throughout the reaction cycle. springernature.com For the Suzuki-Miyaura reaction, key mechanistic steps like oxidative addition, transmetalation, and reductive elimination can be observed directly. nih.govnih.gov

Key techniques include:

NMR Spectroscopy: Benchtop NMR instruments can monitor reactions directly in the reaction vessel without the need for deuterated solvents, allowing for quantitative analysis of starting material consumption and product formation over time. azom.com

Raman and IR Spectroscopy: These vibrational spectroscopy techniques are powerful for tracking changes in chemical bonds, identifying transient intermediates, and understanding the role of different components in the reaction mixture. researchgate.net Surface-Enhanced Raman Spectroscopy (SERS) is particularly useful for studying reactions occurring on the surface of heterogeneous catalysts. researchgate.net

X-ray Absorption Spectroscopy (XAS): Operando XAS provides detailed information about the electronic state and coordination environment of the palladium catalyst, confirming whether the active species is a nanoparticle or a leached homogeneous complex. rsc.org

Table 3: Spectroscopic Techniques for Mechanistic Studies

TechniqueInformation ProvidedRelevance to Synthesis
In Situ NMRQuantitative concentration of reactants and products over time. azom.comDetermines reaction kinetics and identifies stable intermediates.
Operando Raman/IRReal-time tracking of bond formation/breaking; identifies transient species. researchgate.netElucidates the reaction pathway and the influence of additives.
Operando XASOxidation state and coordination environment of the metal catalyst. rsc.orgReveals the true nature of the active catalytic species during the reaction.
Mass Spectrometry (MS)Detection of intermediates and products. springernature.comConfirms reaction steps and identifies byproducts.

Machine Learning and AI-Driven Computational Design of New Derivatives

Machine learning (ML) and artificial intelligence (AI) are set to revolutionize the discovery of new functional molecules derived from the this compound scaffold. nih.govresearchgate.net Instead of relying solely on intuition and trial-and-error synthesis, these computational tools can explore vast chemical spaces to identify derivatives with specific, targeted properties. mdpi.com

Data Acquisition and Representation: A database of known molecules and their properties is compiled from literature, experiments, or computational simulations. nih.govmdpi.com Molecular structures are then encoded into machine-readable formats.

Model Training: ML algorithms, such as neural networks or Gaussian process regression, are trained on this database to learn the quantitative structure-property relationship (QSPR). acs.org This allows the model to predict properties (e.g., electronic, optical) for new, unseen molecules.

High-Throughput Virtual Screening: The trained model can rapidly screen immense virtual libraries of potential this compound derivatives, filtering for candidates that meet desired performance criteria. researchgate.nettaylorfrancis.comnih.gov

Inverse Design: More advanced generative models, like autoencoders or generative adversarial networks (GANs), can perform inverse design—generating novel molecular structures from scratch that are predicted to have the desired properties. nih.gov

This approach can dramatically accelerate the design of new materials for applications in organic electronics, sensing, or pharmaceuticals by focusing synthetic efforts only on the most promising candidates. rsc.orgresearchgate.net

StepDescriptionKey Technologies
1. Database ConstructionGathering molecular structures and associated property data.Public databases, literature text-mining, high-throughput DFT calculations. nih.govmdpi.com
2. Model TrainingEstablishing a quantitative structure-property relationship (QSPR) model.Neural Networks (NN), Gaussian Process Regression (GPR), Graph Neural Networks (GNN). acs.org
3. Virtual ScreeningPredicting properties for a large library of candidate molecules.High-throughput computing, trained ML models. taylorfrancis.com
4. Candidate SelectionIdentifying the most promising molecules for synthesis and experimental validation.Scoring functions, optimization algorithms. rsc.org

Interdisciplinary Research at the Interface of Synthetic Chemistry and Advanced Materials Science

The rigid, planar, and conjugated structure of the phenylnaphthalene core makes this compound and its derivatives highly promising building blocks for advanced organic materials. mdpi.com Future research will increasingly be interdisciplinary, bridging the gap between bespoke molecular synthesis and materials engineering for applications in organic electronics. nih.govresearchgate.net

A particularly promising area is in Organic Light-Emitting Diodes (OLEDs) . mdpi.compatsnap.com Naphthalene-based materials are already used to construct conjugated polymers for blue-light-emitting OLEDs. mdpi.com The phenylnaphthalene framework can be functionalized to tune its electronic properties, such as the HOMO/LUMO energy levels, to create efficient host or emitter materials. taylorfrancis.comchemrxiv.org For example, fusing electron-donating groups like phenoxazine (B87303) or acridine (B1665455) to the naphthalene core has been shown to produce materials for high-efficiency OLEDs. chemrxiv.orgrsc.org The aldehyde group on this compound provides a versatile chemical handle for further elaboration, allowing synthetic chemists to systematically modify the structure to optimize device performance.

Other potential applications include:

Organic Field-Effect Transistors (OFETs): The ordered packing of planar aromatic structures can facilitate efficient charge transport.

Organic Photovoltaics (OPVs): Derivatives can be designed to function as donor or acceptor materials in solar cells. elsevierpure.com

Chemical Sensors: The electronic properties of the conjugated system can be engineered to change upon interaction with specific analytes.

Success in this area requires close collaboration between synthetic chemists, who design and build the molecules, and materials scientists and physicists, who fabricate and characterize the electronic devices.

Table 5: Potential Applications in Advanced Materials Science

Application AreaRole of this compound DerivativesKey Properties
OLEDsHost materials, emitters (especially for blue light), or charge transport layers. mdpi.comchemrxiv.orgrsc.orgHigh triplet energy, tunable bandgap, good charge mobility, thermal stability.
OFETsActive semiconductor layer. nih.govelsevierpure.comHigh charge carrier mobility, good processability, environmental stability.
OPVsElectron donor or acceptor materials in the active layer. elsevierpure.comBroad absorption spectrum, appropriate frontier orbital energy levels.
Chemical SensorsActive material that changes optical or electronic properties upon analyte binding.High sensitivity and selectivity, reversible response.

Q & A

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of aromatic vapors.
  • Waste Disposal : Neutralize aldehyde residues with bisulfite before aqueous disposal, as per EPA guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.